Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate
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Overview
Description
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-4-yl)quinoline with formamide, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield quinoline and pyridine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(quinolin-2-yl)pyridin-2-amine: This compound shares a similar quinoline-pyridine structure but differs in its functional groups.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another related compound with a pyridine-quinoline framework.
Uniqueness
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is unique due to its specific formamido and ester functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-10-16(12-6-8-19-9-7-12)21-15-5-3-2-4-13(14)15/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
AJTKUPPKKAKJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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